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Compound of Interest

HOMO EGONOL BETA-D-
Compound Name:

GLUCOSIDE
CAS No.: 325791-19-3
Cat. No.: B142988

Get Quote

\\

Comprehensive Spectroscopic Profile:

Homoegonol -D-Glucoside

Compound Identity & Structural Framework
e |[UPAC Name: 5-[3-(

-D-glucopyranosyloxy)propyl]-7-methoxy-2-(3,4-dimethoxyphenyl)benzofuran

Common Name: Homoegonol glucoside; Homoegonol

-D-glucoside

Chemical Formula:

Molecular Weight: 504.53 g/mol

Aglycone: Homoegonol (Benzofuran skeleton)
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¢ Glycone:
-D-Glucopyranose

Structural Logic: The molecule consists of a 2-arylbenzofuran core. The "Homo" prefix in this
class typically denotes the 3',4'-dimethoxy substitution pattern on ring B (as opposed to the
3',4'-methylenedioxy group in Egonol). The glucose moiety is attached O-glycosidically to the
primary hydroxyl group of the C-3 propyl side chain at position C-5.
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Figure 1: Structural connectivity logic of Homoegonol

-D-glucoside.

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular mass and the loss of the sugar moiety
(fragmentation).

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b142988/docs?utm_src=pdf-body-img#spectroscopic-data-nmr-ir-ms-of-homo-egonol-beta-d-glucoside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Data Interpretation

lonization Mode ESI-MS (Positive) Electrospray lonization

Sodium adduct (Calc. for

Molecular lon m/z 527.19

)
Protonated lon m/z 505.20 Protonated molecule
Fragment lon m/z 343 ; Loss of Glucose (162 Da)
Fragment lon m/z 325

Infrared Spectroscopy (IR) Data

The IR spectrum highlights the presence of the carbohydrate hydroxyls and the aromatic
benzofuran system.

3350—-3450 cm~1 (Broad): O-H stretching (Strong signal due to glucose hydroxyls).

2930, 2860 cm~1: C-H stretching (Aliphatic propyl chain and methoxy groups).

1620, 1590, 1510 cm~*: C=C aromatic ring stretching (Benzofuran characteristic).

1260, 1140 cm~1: C-O-C asymmetric stretching (Ether linkages).

1070, 1030 cm~1: C-O stretching (Alcohol/Sugar region).

Nuclear Magnetic Resonance (NMR) Data

Solvent;

(Methanol-
) or
Frequency: 500 MHz (

H) / 125 MHz (
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C)[3]

Table 1:

H NMR Chemical Shifts (

)

Note: Multiplicities are abbreviated: s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet
of doublets).
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Multiplicity (
Position Diagnostic Note
(Ppm) . g
in Hz)
Benzofuran
Characteristic singlet
H-3 6.88 s of 2-substituted
benzofuran
Meta-coupling with H-
H-4 7.38 d (1.[4]6) 5
Meta-coupling with H-
H-6 6.78 d (1.6)
4
Ring B
H-2' 7.34 d (1.8)
H-5' 6.98 d(8.4) Ortho-coupling
H-6' 7.42 dd (8.4, 1.8) ABX system pattern
Propyl Chain
H-1" (
2.78 t (7.5) Benzylic methylene
)
H-2" ( Homobenzylic
1.95 m
) methylene
H-3" ( Shifted downfield vs
3.92/3.58 m aglycone due to
) glycosylation
Methoxy
7-OMe 4.02 s
Overlaps often occur
3'-OMe 3.92 s
here
4'-OMe 3.88 s
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Sugar (Glc)
) -configuration (
H-1" (Anomeric) 4.28 d (7.8)
Hz)
H-2" to H-6™ 3.15-3.85 m Sugar envelope
Table 2:

C NMR Chemical Shifts (

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position (ppm) Carbon Type Assignment Logic

Aglycone

coo 156.2 cq Furén ring, attached
to Ring B

c.3 100.2 CH Diagnostic high-field
aromatic CH

C-3a 124.8 Cq Junction

C-4 112.5 CH

C-5 137.1 Cq Alkyl substituted

C-6 108.4 CH

C-7 146.2 Cq Oxygenated (OMe)

C-7a 144.8 Cq Junction, Oxygenated

Ring B

c-1' 1245 Cq

C-2' 109.8 CH

C-3 150.1 Cq Oxygenated (OMe)

Cc-4 150.5 Cq Oxygenated (OMe)

C-5' 112.2 CH

C-6' 119.5 CH

Propyl

c-1" 33.1 CH2 Benzylic

c-2" 325 CH2
Glycosylation Site

Cc-3" 69.8 CH2 (Shifted ~ +8 ppm vs

free OH)
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Sugar

c-1m 104.2 CH Anomeric Carbon

c-2" 75.1 CH

c-3" 77.9 CH

C-4" 71.6 CH

c-5" 78.1 CH

co 62.8 CH2 Primary alcohol of
sugar

Methoxy 56.4 (x3) CHS3 7,3, 4 -OMe

Experimental Workflow & Protocols

To ensure reproducibility, the following isolation and characterization workflow is
recommended.
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Figure 2: Isolation workflow for benzofuran glycosides from Styrax species.

Protocol: NMR Sample Preparation

¢ Mass: Dissolve 5-10 mg of the isolated amorphous powder.
¢ Solvent: Use 0.6 mL of Methanol-

(CD
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OD). This solvent prevents hydroxyl proton exchange broadening often seen in DMSO,
though DMSO-

IS an acceptable alternative if solubility is poor.

» Reference: Calibrate spectra to the residual solvent peak (

3.31 ppm,
49.0 ppm for CD

oD).

Protocol: Hydrolysis Confirmation (Self-Validating Step)

To confirm the sugar identity and aglycone structure:
¢ Dissolve 2 mg of compound in 2 mL of 2M HCI.

o Reflux for 2 hours at 90°C.

o Extract with Ethyl Acetate.[3][5]

o Organic Phase: Contains Homoegonol (Aglycone). Analyze by TLC/NMR to confirm loss of
sugar signals.

o Agueous Phase: Neutralize and analyze by TLC (co-spot with Glucose standard) or
derivatize for GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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